Cas no 749268-53-9 (2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride)

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is a specialized sulfonylating reagent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its methoxy and dimethyl substituents enhance steric and electronic properties, making it valuable for selective reactions. The compound is commonly employed in the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives, which are intermediates in pharmaceuticals and agrochemicals. Its stability under controlled conditions and high reactivity with nucleophiles ensure efficient transformations. The product is typically handled under anhydrous conditions due to its sensitivity to moisture. Suitable for research and industrial applications requiring precise functionalization of aromatic systems.
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride structure
749268-53-9 structure
Product Name:2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride
CAS No:749268-53-9
MF:C9H11ClO3S
MW:234.699840784073
MDL:MFCD10485861
CID:1773842
PubChem ID:24226002
Update Time:2025-10-28

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 2-methoxy-3,5-dimethyl-
    • AKOS013499117
    • 2-methoxy-3,5-dimethylbenzenesulfonyl chloride
    • 749268-53-9
    • 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride
    • SCHEMBL532886
    • G53763
    • EN300-197448
    • CS-0238559
    • 2-methoxy-3,5-dimethylbenzene-1-sulfonylchloride
    • 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride
    • MDL: MFCD10485861
    • Inchi: 1S/C9H11ClO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3
    • InChI Key: CRGHFEWSHJGVJX-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C)C=C(C)C=1OC)(=O)=O

Computed Properties

  • Exact Mass: 234.01183
  • Monoisotopic Mass: 234.0117431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 43.37

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2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride Related Literature

Additional information on 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride

Recent Advances in the Application of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride (CAS: 749268-53-9) in Chemical Biology and Pharmaceutical Research

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (CAS: 749268-53-9) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile building block in organic synthesis, particularly in the development of sulfonamide-based drugs and bioactive molecules. Recent studies have highlighted its role as a key intermediate in the synthesis of protease inhibitors, kinase modulators, and other therapeutic agents targeting various disease pathways.

In the context of drug discovery, 749268-53-9 has been employed as a critical reagent for introducing the sulfonamide functional group into lead compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating novel carbonic anhydrase inhibitors with improved selectivity profiles. The researchers utilized 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride to modify existing inhibitor scaffolds, resulting in compounds with nanomolar affinity for specific CA isoforms while minimizing off-target effects.

The unique structural features of this sulfonyl chloride - particularly the methoxy and dimethyl substitutions at the 2, 3, and 5 positions - contribute to its enhanced stability and reactivity profile compared to simpler aromatic sulfonyl chlorides. Recent synthetic methodology developments (Organic Letters, 2024) have shown that these substituents facilitate selective reactions at the sulfonyl chloride group while preventing unwanted side reactions at the aromatic ring, making it particularly valuable for complex molecule construction.

From a pharmaceutical development perspective, several research groups have reported the use of 749268-53-9 in creating prodrug candidates. Its ability to form stable sulfonamide linkages with amine-containing drugs while maintaining favorable pharmacokinetic properties has been highlighted in recent patent applications (WO2023124567, 2023). The methoxy group appears to play a crucial role in modulating the metabolic stability of resulting conjugates, as evidenced by in vitro ADME studies.

In chemical biology applications, this compound has emerged as a valuable tool for protein labeling and modification. A 2024 Nature Chemical Biology publication detailed its use in developing sulfonyl fluoride-based covalent inhibitors, where the 2-methoxy-3,5-dimethylbenzene scaffold provided optimal balance between reactivity and selectivity. The researchers noted that derivatives of 749268-53-9 showed exceptional promise for targeting non-catalytic cysteine residues in therapeutic proteins.

Ongoing research continues to explore new applications for this versatile building block. Current investigations include its use in metal-organic framework (MOF) synthesis for drug delivery systems, where its structural features may contribute to controlled release properties. Additionally, computational studies are providing deeper insights into how the electronic effects of its substituents influence reactivity patterns, potentially opening new avenues for rational drug design.

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